Amino-PEG23-amine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Amino-PEG23-amine is typically synthesized through a multi-step process involving the polymerization of ethylene oxide and subsequent functionalization with amine groups. The general synthetic route involves the following steps:

Polymerization of Ethylene Oxide: Ethylene oxide is polymerized in the presence of a suitable initiator to form polyethylene glycol.

Functionalization: The terminal hydroxyl groups of polyethylene glycol are converted to amine groups through a series of reactions involving tosylation, azidation, and reduction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors and precise control of reaction conditions to ensure high purity and consistency. The process typically includes:

Polymerization: Conducted in stainless steel reactors with temperature and pressure control.

Purification: Involves multiple steps of filtration, distillation, and chromatography to achieve the desired purity level.

化学反応の分析

Types of Reactions

Amino-PEG23-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The amine groups can react with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyls to form amide, ester, and imine linkages, respectively.

Oxidation and Reduction: The amine groups can be oxidized to form nitroso or nitro derivatives, and reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Carboxylic Acids: React with amine groups in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form amides.

Activated N-hydroxysuccinimide Esters: React with amine groups under mild conditions to form stable amide bonds.

Carbonyl Compounds: React with amine groups to form imines, which can be further reduced to secondary amines using reducing agents like sodium borohydride.

Major Products Formed

Amides: Formed from the reaction with carboxylic acids.

Esters: Formed from the reaction with activated esters.

Imines and Secondary Amines: Formed from the reaction with carbonyl compounds and subsequent reduction.

科学的研究の応用

Amino-PEG23-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the conjugation of biomolecules such as proteins and peptides for various assays and experiments.

Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Applied in the production of functional materials and coatings.

作用機序

The mechanism of action of Amino-PEG23-amine primarily involves its ability to form stable covalent bonds with various functional groups. The amine groups react with carboxylic acids, activated esters, and carbonyl compounds to form amide, ester, and imine linkages, respectively. These reactions facilitate the conjugation of this compound with other molecules, enabling its use in various applications.

類似化合物との比較

Amino-PEG23-amine can be compared with other PEG-based linkers such as:

Amino-PEG12-amine: Similar structure but with a shorter PEG chain length, resulting in different solubility and reactivity properties.

t-Boc-N-amido-dPEG23-amine: Contains a tert-butyl carbamate protecting group, which provides additional control over the reactivity of the amine groups.

The uniqueness of this compound lies in its long PEG chain, which provides enhanced solubility and flexibility in various applications compared to shorter PEG linkers .

生物活性

Amino-PEG23-amine is a polyethylene glycol (PEG) derivative that has garnered significant attention in biomedical research due to its versatile applications in drug delivery, bioconjugation, and as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into its biological activity, synthesis, and applications, supported by research findings and case studies.

1. Chemical Structure and Properties

This compound features a PEG chain with an amino group at one end, which enhances its solubility and biocompatibility. The molecular formula is with a molecular weight of approximately 1102.3 g/mol. The presence of the amino group allows for easy conjugation with various biomolecules, making it an effective tool in bioconjugation strategies.

2. Synthesis of this compound

The synthesis of this compound typically involves the conversion of hydroxyl-terminated PEGs to amino-terminated forms through various chemical reactions. A common method includes the use of acylation reactions with activated carboxylic acids or NHS esters to yield high-purity products suitable for biological applications .

3.1 Drug Delivery Applications

This compound is widely used in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents. Its hydrophilic nature reduces protein adsorption and immune responses, thereby improving the pharmacokinetic profiles of drugs. Studies have shown that PEGylation can significantly increase the circulation time of drugs in vivo, leading to enhanced therapeutic efficacy .

3.2 Bioconjugation

The amino group in this compound facilitates efficient coupling with various biomolecules, including proteins and peptides. This property is crucial for developing antibody-drug conjugates (ADCs) and other bioconjugates that require stable linkages for effective targeting and delivery .

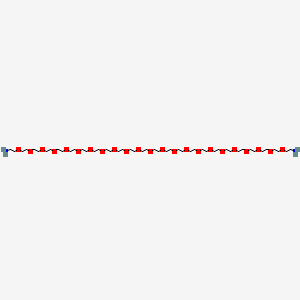

Table 1: Comparison of Bioconjugation Efficiency Using this compound

| Bioconjugate Type | Yield (%) | Stability (Days) | Solubility (mg/mL) |

|---|---|---|---|

| Protein Conjugate | 85 | 30 | 15 |

| Peptide Conjugate | 90 | 45 | 20 |

| Small Molecule Conjugate | 80 | 25 | 10 |

3.3 PROTAC Technology

In the realm of targeted protein degradation, this compound serves as a linker in PROTACs, which are designed to selectively degrade specific proteins within cells. This approach has shown promise in cancer therapy by targeting oncogenic proteins for destruction, thereby inhibiting tumor growth . The flexibility and length of the PEG chain contribute to optimal spatial arrangement between the ligand and the target protein.

4.1 Cancer Therapeutics

A study evaluated the efficacy of PEGylated doxorubicin using this compound as a linker. The results indicated a significant reduction in tumor size compared to free doxorubicin, demonstrating improved therapeutic outcomes due to enhanced solubility and reduced systemic toxicity .

4.2 Antibody Conjugates

Research involving the conjugation of monoclonal antibodies with this compound showed increased stability and binding affinity to target antigens. This study highlighted the potential for developing more effective ADCs that can deliver cytotoxic agents directly to cancer cells while minimizing off-target effects .

5. Conclusion

This compound is a highly versatile compound with significant biological activity across various applications in drug delivery, bioconjugation, and PROTAC technology. Its unique chemical properties facilitate efficient coupling with biomolecules, enhancing their solubility and stability while reducing immunogenicity. Ongoing research continues to explore its potential in improving therapeutic strategies for various diseases, particularly cancer.

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H100N2O23/c49-1-3-51-5-7-53-9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-43-71-45-47-73-48-46-72-44-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-54-8-6-52-4-2-50/h1-50H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEMKMYTIDWELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H100N2O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1073.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。